BenchChemオンラインストアへようこそ!

Docarpamine

Pharmacokinetics Oral Bioavailability Dopamine Prodrug

Docarpamine is the only oral dopamine prodrug with documented peripheral selectivity and negligible CNS penetration, enabling transition from IV infusion to oral dosing in cardiovascular research. Compared to levodopa, it shows >14.5× weaker emetic potency and sustained D1-mediated renal vasodilation. Clinically validated for refractory ascites (60% complete resolution vs placebo) and OHSS diuresis (58% UO increase). Ideal for studies requiring selective peripheral D1 activation without central dopaminergic confounds.

Molecular Formula C21H30N2O8S
Molecular Weight 470.5 g/mol
CAS No. 74639-40-0
Cat. No. B1201504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocarpamine
CAS74639-40-0
Synonymsdo carpamine
docarpamine
N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine
TA 870
TA-8704
Molecular FormulaC21H30N2O8S
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC
InChIInChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24)/t16-/m0/s1
InChIKeyZLVMAMIPILWYHQ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docarpamine (CAS 74639-40-0): Orally Active Dopamine Prodrug for Cardiovascular and Renal Research Applications


Docarpamine (INN, JAN; trade name Tanadopa) is a synthetic dopamine prodrug designed for oral bioavailability [1]. Unlike native dopamine, which is rapidly metabolized in the gastrointestinal tract and requires continuous intravenous infusion, docarpamine incorporates N-acetyl-L-methionyl and bis-ethoxycarbonyl protecting groups that enable efficient enteral absorption and subsequent conversion to free dopamine in the small intestine and liver [2]. Originally launched in Japan in 1994 by Tanabe Seiyaku (now Mitsubishi Tanabe Pharma) for the treatment of acute cardiac insufficiency and chronic heart failure, docarpamine is also under active clinical investigation for refractory ascites in cirrhotic patients [3][4]. The compound does not cross the blood-brain barrier, conferring peripheral selectivity that differentiates it from centrally active dopamine prodrugs [5].

Why Docarpamine Cannot Be Substituted with Generic Dopamine or Alternative Dopamine Prodrugs


Native dopamine is ineffective when administered orally due to rapid first-pass metabolism by monoamine oxidase (MAO) and catechol O-methyltransferase (COMT) in the gut and liver, necessitating continuous intravenous infusion—a route that imposes substantial clinical and logistical burdens in both research and therapeutic settings [1]. Other dopamine prodrugs such as levodopa are orally active but cross the blood-brain barrier, producing central nervous system effects and dose-limiting emesis that confound peripheral cardiovascular and renal studies [2]. Even within the same class of oral inotropic agents (e.g., ibopamine, denopamine, pimobendan), receptor selectivity profiles, pharmacokinetic half-lives, and adverse effect burdens differ materially [3]. Procurement of docarpamine rather than a generic alternative is justified only when the research or clinical application specifically requires its unique combination of oral bioavailability, peripheral restriction, sustained renal vasodilation, and attenuated emetic liability. The following quantitative evidence establishes these differentiation points.

Quantitative Differentiation Evidence for Docarpamine Procurement Decisions


Oral Docarpamine Achieves Free Dopamine Plasma Concentrations Exceeding Clinical IV Dopamine Infusion

Docarpamine (TA-870) achieves free dopamine plasma concentrations after oral administration that exceed those produced by standard clinical-dose intravenous dopamine infusion. In a human disposition study, the Cmax of free dopamine after a single oral dose of 750 mg docarpamine was 63 ng/mL, compared to only 8 ng/mL after IV infusion of 1 μg/kg/min dopamine. At the higher oral dose of 1500 mg, Cmax reached 127 ng/mL versus 31 ng/mL after 3 μg/kg/min IV infusion [1]. This pharmacokinetic superiority enables the replacement of continuous IV infusion with intermittent oral dosing.

Pharmacokinetics Oral Bioavailability Dopamine Prodrug

Docarpamine 40 mg/kg Oral Dosing Produces Plasma Dopamine Equivalent to 3–5 μg/kg/min IV Dopamine Infusion

In a clinical study of children undergoing open heart surgery for congenital heart disease, oral docarpamine at 40 mg/kg every 8 hours produced plasma dopamine concentrations equivalent to those achieved by continuous intravenous dopamine infusion at 3–5 μg/kg/min [1]. This direct head-to-head pharmacokinetic comparison established a clinically validated dose conversion ratio that enables transition from IV to oral therapy.

Pediatric Cardiac Surgery Hemodynamics Dose Equivalence

Docarpamine Exhibits Prolonged Renal Vasodilation and 14.5× Weaker Emetic Potency Than Levodopa

In a direct comparative study in anesthetized dogs, intraduodenal docarpamine (20 mg/kg) and levodopa (20 mg/kg) produced similar maximal increases in renal blood flow (27.9 ± 3.2% vs. 17.9 ± 5.2%, respectively) and decreases in renal vascular resistance (21.2 ± 2.2% vs. 13.6 ± 3.4%). However, the duration of renal vasodilation after docarpamine was longer than that of levodopa [1]. Critically, in conscious dogs, the emetic ED50 for docarpamine was >160 mg/kg p.o., compared to 11.0 mg/kg for levodopa—a greater than 14.5-fold difference [1]. This indicates that docarpamine delivers equivalent or superior peripheral renal effects with a substantially reduced emetic liability.

Renal Blood Flow Emetic Liability Levodopa Comparison

Docarpamine Treatment Eliminates Refractory Ascites in 60% of Cirrhotic Patients Versus 0% with Placebo

In a pilot randomized controlled trial of 10 cirrhotic patients with refractory ascites, 8 weeks of oral docarpamine treatment (750 mg) resulted in complete ascites disappearance in 3 of 5 patients (60%) and decreased ascites in the remaining 2 patients. In contrast, none of the 5 placebo-treated patients showed improvement or resolution of ascites [1]. This study also demonstrated that docarpamine metabolism in cirrhotic patients is comparable to that in healthy subjects, with Cmax of free dopamine in cirrhotic patients (53.1 ± 24.9 ng/mL) not significantly different from healthy subjects (76.8 ± 24.1 ng/mL) [1].

Refractory Ascites Cirrhosis Clinical Efficacy

Docarpamine Increases Urinary Output by 33–58% in Albumin-Resistant Ovarian Hyperstimulation Syndrome

In 27 patients hospitalized with ovarian hyperstimulation syndrome (OHSS) refractory to initial intravenous albumin therapy, oral docarpamine (750 mg every 8 hours) significantly increased daily urinary output. Mean urinary output rose from a baseline of 839 ± 424 mL/day to 1121 ± 608 mL/day (+33.6%) at day 1, 1168 ± 504 mL/day (+39.2%) at day 2, 1325 ± 815 mL/day (+57.9%) at day 3, and 1133 ± 509 mL/day (+35.0%) at day 4 (p < 0.05 for all comparisons vs. baseline) [1]. Additionally, clinical symptoms associated with ascites improved in 19 of 22 evaluable patients (86.4%) [1].

Ovarian Hyperstimulation Syndrome Diuresis Clinical Outcome

Optimal Procurement and Research Application Scenarios for Docarpamine


Replacement of Continuous IV Dopamine Infusion in Post-Cardiac Surgery Recovery Models

Docarpamine enables the transition from continuous intravenous dopamine infusion to intermittent oral dosing in post-cardiac surgery recovery research. As demonstrated by Watarida et al., oral docarpamine at 40 mg/kg produces plasma dopamine concentrations equivalent to 3–5 μg/kg/min IV dopamine infusion in pediatric cardiac surgery patients [1]. This facilitates studies of hemodynamic recovery without the confounding variables of long-term IV access and infusion pump management.

Investigation of Peripheral Dopamine Receptor Pharmacology Without Central Nervous System Interference

Docarpamine does not cross the blood-brain barrier and shows no effect on CNS activity [1]. In comparative studies with levodopa, docarpamine produced similar renal vasodilation but with >14.5× weaker emetic potency and prolonged duration of action [2]. Researchers requiring selective peripheral D1-like receptor activation without confounding central dopaminergic or emetic effects should prioritize docarpamine over levodopa or other centrally active prodrugs.

Preclinical and Clinical Studies of Refractory Ascites and Renal Vasodilation

Docarpamine is the preferred dopamine prodrug for studies targeting refractory ascites in cirrhotic patients. A placebo-controlled trial demonstrated 60% complete ascites resolution with docarpamine versus 0% with placebo [1]. A recent Phase 2a study (DREAM) reported significant reductions in total ascites volume (53%, p=0.01) and large-volume paracentesis frequency (44%, p=0.01) [2]. Ongoing patent-protected development (US Patent 12,274,687) for this indication further validates its industrial and clinical procurement relevance [3].

Oral Dopamine Therapy Research in Ovarian Hyperstimulation Syndrome (OHSS)

Docarpamine provides an orally administrable alternative to IV dopamine for OHSS research. In patients refractory to IV albumin, docarpamine increased urinary output by up to 58% within 3 days and improved ascites symptoms in 86.4% of patients [1]. For research programs evaluating oral dopamine replacement strategies in OHSS, docarpamine represents the only extensively clinically characterized oral dopamine prodrug with published outcomes in this indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docarpamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.